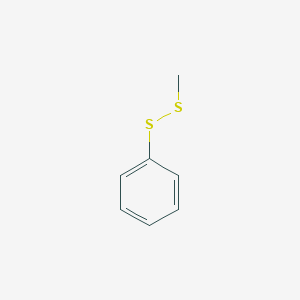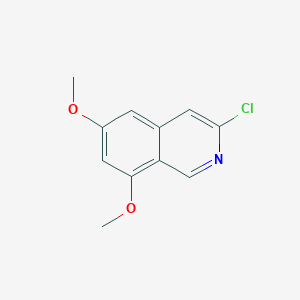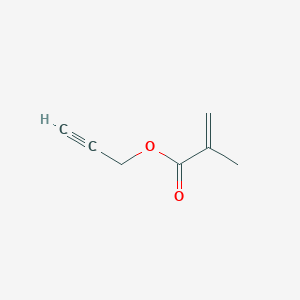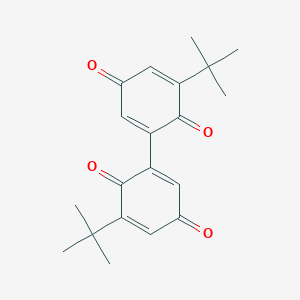
3,3'-Di-tert-butylbiphenyldiquinone-(2,5,2',5')
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘3,3'-Di-tert-butylbiphenyldiquinone-(2,5,2',5')' is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as DTBBQ and is often used as a redox mediator in electrochemical reactions.
Applications De Recherche Scientifique
DTBBQ has a wide range of scientific research applications. It is often used as a redox mediator in electrochemical reactions, where it helps to facilitate electron transfer between electrodes. DTBBQ has also been used in the synthesis of organic compounds, as it can act as a mild oxidizing agent. Additionally, DTBBQ has been used in the development of new materials for use in electronic devices.
Mécanisme D'action
DTBBQ works by accepting electrons from one molecule and donating them to another. This process is known as electron transfer or redox reactions. DTBBQ has a high electron affinity, which makes it an excellent electron acceptor. It can also donate electrons to other molecules, making it a versatile redox mediator.
Effets Biochimiques Et Physiologiques
DTBBQ has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic in high doses and can cause skin irritation and respiratory problems. It is important to handle DTBBQ with caution and to use proper protective equipment when working with this molecule.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DTBBQ in lab experiments is its high redox potential, which makes it an excellent mediator for electrochemical reactions. Additionally, DTBBQ is stable and can be stored for long periods without degradation. However, DTBBQ is also highly toxic and requires careful handling. It can also be expensive to synthesize, which can limit its use in some experiments.
Orientations Futures
There are many potential future directions for research involving DTBBQ. One area of interest is the development of new materials for use in electronic devices. DTBBQ has been shown to be an effective mediator in the synthesis of these materials, and further research could lead to the development of new and innovative electronic devices. Additionally, DTBBQ could be used in the development of new catalysts for use in organic synthesis. Further research is needed to explore these and other potential applications of DTBBQ.
In conclusion, DTBBQ is a synthetic molecule with a wide range of potential applications in various fields. Its high redox potential makes it an excellent mediator for electrochemical reactions, and its stability makes it a useful molecule for long-term storage. However, its toxicity and high cost can limit its use in some experiments. Further research is needed to explore the potential future directions for DTBBQ and its applications in various fields.
Méthodes De Synthèse
DTBBQ can be synthesized through a multi-step process that involves the oxidation of 3,3'-di-tert-butylbiphenyl to form 3,3'-di-tert-butylbiphenyldihydroquinone. This intermediate is then oxidized further to form DTBBQ. The synthesis of DTBBQ is a complex process that requires careful attention to detail and the use of specialized equipment.
Propriétés
Numéro CAS |
14160-38-4 |
|---|---|
Nom du produit |
3,3'-Di-tert-butylbiphenyldiquinone-(2,5,2',5') |
Formule moléculaire |
C20H22O4 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2-tert-butyl-6-(5-tert-butyl-3,6-dioxocyclohexa-1,4-dien-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H22O4/c1-19(2,3)15-9-11(21)7-13(17(15)23)14-8-12(22)10-16(18(14)24)20(4,5)6/h7-10H,1-6H3 |
Clé InChI |
UONJIDASBODQID-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=O)C=C(C1=O)C2=CC(=O)C=C(C2=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=O)C=C(C1=O)C2=CC(=O)C=C(C2=O)C(C)(C)C |
Autres numéros CAS |
14160-38-4 |
Synonymes |
3,3'-di-tert-butylbiphenyldiquinone-(2,5,2',5') BBDQ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)
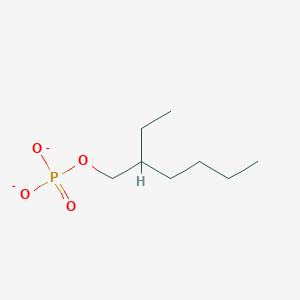
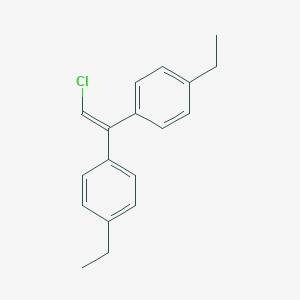
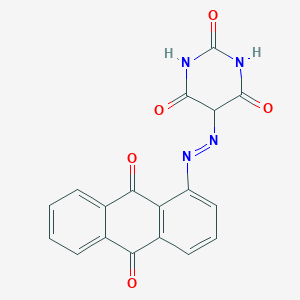
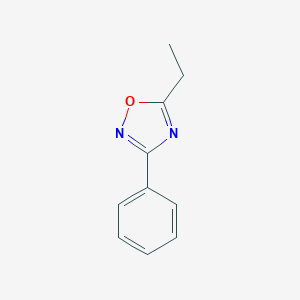
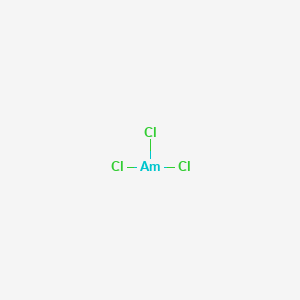
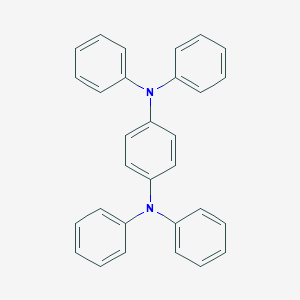
![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)
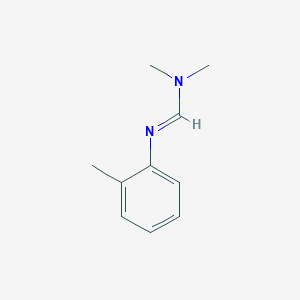
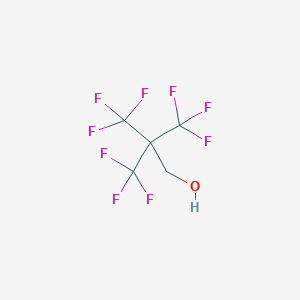
![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
